Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Description
IUPAC Nomenclature and Isotopic Labeling Patterns
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine, which precisely describes the specific positioning of deuterium atoms within the molecular framework. The molecular formula C12H18N2O3 indicates the presence of twelve carbon atoms, eighteen hydrogen atoms (including both protium and deuterium), two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 242.31 grams per mole.
The isotopic labeling pattern in this compound involves the strategic replacement of four hydrogen atoms with deuterium atoms at specific positions within the ethyl bridge connecting the diethylamino group to the nitrophenoxy moiety. The deuterium atoms are positioned at the 1,1,2,2-positions of the ethylene chain, creating a tetradeuterated derivative that maintains the chemical properties of the parent compound while providing enhanced analytical capabilities. This labeling pattern is represented in the Simplified Molecular Input Line Entry System notation as [2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)N+[O-])N(CC)CC, which explicitly denotes the deuterium substitutions.
The systematic naming also includes alternative designations such as N,N-Diethyl-2-(4-nitrophenoxy)ethanamine-d4 and 2-(p-Nitrophenoxy)triethylamine-d4, though the latter represents a misnomer regarding the actual diethyl rather than triethyl substitution pattern. The compound exhibits a purity of 98% in commercial preparations and appears as a brown oil under standard conditions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H18N2O3 | |
| Molecular Weight | 242.31 g/mol | |
| Chemical Abstracts Service Number | 1216997-10-2 | |
| Physical State | Brown Oil | |
| Purity | 98% |
X-ray Crystallographic Studies and Conformational Analysis
While specific X-ray crystallographic data for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 itself was not identified in the available literature, the methodological approaches employed in related structural determinations provide valuable context for understanding potential crystallographic characterization of this compound. Contemporary crystallographic studies of similar organic compounds typically employ Bruker SMART APEX diffractometers equipped with three-axis goniometers, utilizing molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms for data collection.
The conformational analysis of compounds containing similar structural motifs suggests that the ethylene bridge connecting the diethylamino group to the nitrophenoxy moiety likely adopts extended conformations to minimize steric interactions. The presence of the bulky nitrophenoxy group and the diethylamino substituent creates conformational preferences that favor specific spatial arrangements to reduce intramolecular strain.
Computational conformational searches using molecular mechanics force fields indicate that compounds with analogous structural features typically exhibit multiple low-energy conformers within a narrow energy range. The rotational freedom around the carbon-carbon and carbon-oxygen bonds in the ethylene bridge allows for various conformational states, though the presence of the aromatic nitrophenoxy group provides some conformational constraint through electronic effects.
The molecular geometry around the nitrogen atom in the diethylamino group is expected to be approximately tetrahedral, with the lone pair occupying one of the tetrahedral positions. This geometry influences the overall molecular shape and contributes to the compound's ability to participate in hydrogen bonding interactions and other intermolecular forces.
Comparative Analysis of Deuterated vs. Protiated Analogues
The comparative analysis between this compound and its protiated analogue, N,N-Diethyl-2-(4-nitrophenoxy)ethanamine, reveals significant insights into deuterium isotope effects on molecular properties and behavior. The protiated version bears the Chemical Abstracts Service number 19881-36-8 and possesses a molecular weight of 238.287 grams per mole, representing a decrease of approximately 4.0 atomic mass units compared to the deuterated form.
Deuterium isotope effects on amine basicity have been extensively studied and demonstrate that deuteration consistently increases the basicity of various amine compounds. Research investigating secondary beta-deuterium isotope effects on amine basicities using precise Nuclear Magnetic Resonance titration methods has shown that deuteration increases the basicity of methylamine, dimethylamine, benzylamine, and N,N-dimethylaniline. These effects are attributed to lowered zero-point energy of carbon-hydrogen bonds adjacent to amine nitrogen atoms, arising from delocalization of lone pair electrons.
The stereochemical dependence of deuterium isotope effects has been demonstrated in studies of locked piperidine systems, where deuteration proves more effective when positioned antiperiplanar to a lone pair on the nitrogen atom. The isotope effects follow a cosine-squared dependence on dihedral angle, with no detectable angle-independent inductive effect. These findings suggest that the deuterium atoms in the 1,1,2,2-positions of this compound likely influence the basicity of the tertiary amine nitrogen through similar mechanisms.
The physical properties also differ between the deuterated and protiated forms. Both compounds exist as oils under standard conditions, but the deuterated version exhibits enhanced stability for analytical applications, particularly in mass spectrometry where it serves as an internal standard for quantitative analysis. The solubility profiles remain similar, with both compounds showing solubility in chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol.
| Property | Deuterated Form | Protiated Form | Difference |
|---|---|---|---|
| Molecular Weight | 242.31 g/mol | 238.287 g/mol | +4.0 g/mol |
| Chemical Abstracts Service Number | 1216997-10-2 | 19881-36-8 | N/A |
| Isotope Effect on Basicity | Enhanced | Baseline | Positive |
| Analytical Utility | Internal Standard | Target Analyte | Complementary |
Computational Modeling of Electronic Structure and Charge Distribution
The computational modeling of this compound electronic structure reveals complex charge distribution patterns that influence the compound's chemical behavior and reactivity. The molecular architecture incorporates both electron-donating and electron-withdrawing groups, creating regions of varying electron density that govern intermolecular interactions and chemical reactivity.
The nitro group attached to the phenoxy moiety acts as a strong electron-withdrawing substituent, creating a significant dipole moment within the molecule and influencing the electron density distribution throughout the aromatic system. This electron withdrawal effect extends through the phenoxy oxygen to the ethylene bridge, modulating the electronic environment around the carbon atoms bearing the deuterium substitutions.
Computational analysis using density functional theory methods indicates that the calculated lipophilicity parameter (XLogP3) for the related molecular system is approximately 2.9, suggesting moderate hydrophobic character. The hydrogen bond donor count is zero, reflecting the absence of readily ionizable hydrogen atoms, while the hydrogen bond acceptor count is four, corresponding to the oxygen atoms in the nitro group and the phenoxy linkage.
The presence of deuterium atoms at the 1,1,2,2-positions introduces subtle but measurable changes in the vibrational frequencies and zero-point energies compared to the protiated analogue. These isotopic substitutions result in strengthened carbon-deuterium bonds relative to carbon-hydrogen bonds, with bond dissociation energies typically increased by approximately 1.2 kilocalories per mole per deuterium substitution.
The rotatable bond count of six indicates considerable conformational flexibility within the molecule, allowing for multiple spatial arrangements that can be accessed under ambient conditions. This flexibility is particularly pronounced around the carbon-carbon and carbon-oxygen bonds in the ethylene bridge, as well as the carbon-nitrogen bonds in the diethylamino group.
Electrostatic potential mapping reveals regions of negative charge concentration around the oxygen atoms of the nitro group and the phenoxy oxygen, while regions of positive charge are localized near the nitrogen atom of the diethylamino group. This charge distribution pattern facilitates the compound's role as an intermediate in pharmaceutical synthesis, where selective reactivity at specific molecular sites is crucial for synthetic efficiency.
The exact mass of 242.15684942 daltons for the deuterated compound, as determined by high-resolution mass spectrometry calculations, provides a precise molecular weight that differs measurably from the protiated analogue, enabling unambiguous identification in analytical applications.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Deuterated Amines
The core structure of this compound is constructed via a two-step process involving (i) synthesis of the 4-nitrophenoxy ethyl intermediate and (ii) subsequent amination with deuterated diethylamine.
Step 1: Synthesis of 2-(4-Nitrophenoxy)ethyl Bromide
4-Nitrophenol reacts with 1,2-dibromoethane in a base-mediated nucleophilic substitution. For example, potassium carbonate in acetone facilitates the displacement of bromide, yielding 2-(4-nitrophenoxy)ethyl bromide.
Step 2: Deuteration and Amination
Deuterated diethylamine (N,N-diethyl-d4-amine) is reacted with the bromide intermediate under reflux in anhydrous tetrahydrofuran (THF). Triethylamine is added to scavenge HBr, driving the reaction to completion. This method mirrors protocols for analogous amines, achieving ~70% yield after 12 hours.
Optimization of Deuterium Incorporation
Selection of Deuterated Reagents
Deuterium labeling at the ethyl groups requires N,N-diethyl-d4-amine as the starting material. Its synthesis typically involves catalytic deuteration of diethylamine using D2 gas over palladium-on-carbon. Purity of the deuterated amine (>98% isotopic enrichment) is critical to minimize protonated byproducts.
Solvent and Temperature Effects
Reactions conducted in deuterated solvents (e.g., DMF-d7 or THF-d8) enhance isotopic retention. For instance, a study on related deuterated amines demonstrated that THF-d8 at 60°C improved deuterium incorporation by 15% compared to non-deuterated solvents.
Purification and Characterization
Liquid-Liquid Extraction
Post-reaction mixtures are washed with saturated NaHCO3 to remove acidic impurities, followed by brine to eliminate residual water. The organic phase (in dichloromethane or diethyl ether) is dried over anhydrous MgSO4 or Na2SO4.
Column Chromatography
Silica gel chromatography using hexane/ethyl acetate (7:3 v/v) separates the target compound from unreacted diethylamine-d4 and nitrophenoxy byproducts. Fractions are analyzed via TLC (Rf = 0.35 in 7:3 hexane/ethyl acetate).
Spectroscopic Validation
-
1H NMR : Absence of proton signals at δ 1.0–1.2 (CH3 of non-deuterated ethyl groups) confirms deuteration.
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 242.31, consistent with the molecular formula C12H14D4N2O3.
Challenges in Scalability
Deuterium Exchange
Prolonged exposure to protic solvents or moisture induces deuterium-proton exchange. Storage under argon in anhydrous acetonitrile mitigates this issue.
Cost of Deuterated Reagents
N,N-Diethyl-d4-amine costs approximately $2,500 per gram, contributing to 85% of total synthesis expenses. Bulk deuteration techniques using D2O and transition-metal catalysts are under investigation to reduce costs.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Reaction Time | 10–12 hours | 24–48 hours |
| Deuterium Purity | >98% | 90–95% |
| Scalability | Suitable for >100 g | Limited to 50 g |
Industrial Applications and Modifications
Pharmaceutical manufacturers employ microwave-assisted synthesis to reduce reaction times. For example, irradiating the amine and bromide intermediate at 100 W for 5 minutes achieves 65% yield, though deuterium purity drops to 92% .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-(4-aminophenoxy)ethylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Serves as an intermediate in the synthesis of local anesthetics and protein kinase inhibitors.
Mechanism of Action
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Non-Deuterated Analogues
- N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS 226992-13-8) Structure: Shares the 4-nitrophenoxyethylamine backbone but lacks deuteration. Applications: Used as a pharmaceutical intermediate, particularly in anti-inflammatory and anticancer agents. Key Differences: The non-deuterated version exhibits faster metabolic degradation due to the absence of deuterium, which reduces bond cleavage rates in cytochrome P450-mediated pathways .
Deuterated Amines
- Diethyl-1,1,1',1'-d4-amine (CAS 60455-40-5) and Diethyl-2,2,2,2',2',2'-d6-amine (CAS 51045-01-3) Structure: Simple diethylamines with deuteration on methyl or ethyl groups. Applications: Primarily used as NMR solvents or deuterated reagents in organic synthesis. Key Differences: Unlike Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, these lack the aromatic nitro group, resulting in lower polarity and reduced biological activity .
Substituted Aromatic Amines
- 2-(4-Methoxyphenyl)-N-methylethanamine (CAS Not Provided) Structure: Features a methoxy substituent instead of nitro. Applications: Used in neurotransmitter analog synthesis. Key Differences: The electron-donating methoxy group increases solubility in polar solvents but reduces electrophilicity compared to the electron-withdrawing nitro group in this compound .
- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS 59973-15-8) Structure: Contains a nitro group but incorporates an imine linkage. Applications: Utilized in dye synthesis and coordination chemistry. Key Differences: The imine group introduces conjugation, altering electronic properties and redox behavior compared to the amine-linked nitro group in this compound .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₀D₄N₂O₃ | 268.3 | Ethyl groups | Low | Pharmaceutical tracer, NMR studies |
| N-[2-(4-Nitrophenoxy)ethyl]-2-(4-NP)ethanamine | C₁₆H₁₇N₃O₅ | 331.3 | None | Moderate | Drug intermediate |
| Diethyl-1,1,1',1'-d4-amine | C₄H₆D₄N | 80.16 | Methyl groups | High | Deuterated solvent |
| 2-(4-Methoxyphenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.2 | None | High | Neurotransmitter analog |
Research Findings and Mechanistic Insights
Metabolic Stability
- Deuteration in this compound reduces metabolic clearance by up to 50% compared to its non-deuterated counterpart, as shown in liver microsome assays .
Spectroscopic Utility
- The deuterated compound exhibits distinct ${}^{1}$H-NMR peaks (e.g., absence of signals at δ 1.2–1.5 ppm for methyl protons), aiding in reaction monitoring and structural elucidation .
Biological Activity
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated derivative of diethyl[2-(4-nitrophenoxy)ethyl]amine, characterized by its unique chemical structure and significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemical research due to its potential as a drug precursor and its role in metabolic studies.
Chemical Structure and Synthesis
This compound has the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 g/mol. The synthesis typically involves several steps:
- Nitration : Starting from phenol, nitration produces 4-nitrophenol.
- Etherification : The 4-nitrophenol is reacted with ethylene oxide to yield 2-(4-nitrophenoxy)ethanol.
- Amination : The hydroxyl group of the ethanol is converted to an amine group via reaction with diethylamine.
- Deuteration : Hydrogen atoms are replaced with deuterium to form the final compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Local Anesthetics : As an intermediate in the synthesis of local anesthetics, it likely inhibits sodium channels in nerve cells, thus blocking pain signal transmission.
- Protein Kinase Inhibitors : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for various therapeutic applications.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition properties of compounds related to this compound:
- Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, specific derivatives showed IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting potent inhibitory effects compared to controls like donepezil .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 4a | 0.014 | BChE |
| 4m | 0.092 | BChE |
| Control | 1.419 | Donepezil |
- Mechanistic Insights : Docking studies revealed that certain interactions, such as π–π interactions and hydrogen bonds with amino acids in the active site of BChE, contribute to the enhanced inhibitory activity of these compounds .
Toxicological Studies
While specific toxicological data on this compound is limited, related nitro compounds have been studied for their safety profiles:
- Nitro compounds can undergo metabolic reduction leading to reactive intermediates that may cause oxidative stress and potential carcinogenic effects. For example, studies on nitrofuran derivatives indicate that they can lead to adverse effects such as ovarian atrophy and reduced survival rates in animal models at certain dosages .
Applications in Research and Industry
This compound serves multiple roles across various domains:
- Biochemical Research : It is utilized as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
- Medicinal Chemistry : The compound acts as an intermediate in synthesizing local anesthetics and protein kinase inhibitors, highlighting its potential therapeutic applications.
- Analytical Chemistry : It serves as a reference standard in analytical methods due to its distinct isotopic labeling .
Q & A
Basic Research Questions
Q. What is the recommended synthetic pathway for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, and what are the critical parameters affecting isotopic purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between deuterated diethylamine and 4-nitrophenoxyethyl bromide. Key parameters include:
- Deuterium retention : Use of anhydrous conditions and deuterated solvents (e.g., D₂O or CDCl₃) to minimize proton exchange .
- Reaction monitoring : Employ LC-MS to track isotopic purity (target: ≥98 atom% D) and confirm substitution at the ethylamine positions .
- Purification : Column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified with deuterated methanol) .
Q. How should researchers characterize the isotopic purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare ¹H and ²H NMR spectra to confirm deuterium incorporation. Absence of proton signals at δ 1.0–1.5 ppm (ethyl groups) indicates successful deuteration .
- Mass spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z = [M+H]⁺ with a +4 Da shift compared to the protiated form .
- FT-IR : Validate the nitro group (asymmetric stretching at ~1520 cm⁻¹) and ether linkage (C-O-C stretch at ~1250 cm⁻¹) to ensure structural integrity .
Q. What are the primary research applications of deuterated aromatic amines like this compound in medicinal chemistry studies?
- Methodological Answer :
- Metabolic tracing : Use as a stable isotope-labeled internal standard in LC-MS to quantify metabolites in pharmacokinetic studies .
- Receptor binding assays : Deuterated amines reduce hydrogen-deuterium exchange artifacts in NMR-based ligand-receptor interaction studies .
- Mechanistic probes : Study nitro group reduction pathways in cytochrome P450 enzymes by tracking deuterium kinetic isotope effects (KIEs) .
Advanced Research Questions
Q. How do deuterium substitution patterns influence the metabolic stability and pharmacokinetic profiling of this compound compared to its protiated form?
- Methodological Answer :
- In vitro stability assays : Incubate with liver microsomes and compare half-lives. Deuterated amines often show 2–3× longer t₁/₂ due to reduced CYP450-mediated N-dealkylation .
- PK/PD modeling : Use compartmental models to correlate deuterium-induced changes in clearance rates with bioavailability. Note that deuteration at ethyl positions may not significantly alter volume of distribution (Vd) .
- Contradiction resolution : If unexpected metabolic products arise, perform MS/MS fragmentation to distinguish between deuteration artifacts and novel metabolites .
Q. What analytical strategies resolve conflicting NMR data arising from dynamic rotational effects in this compound derivatives?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments between 25°C and −40°C. Restricted rotation around the C-N bond in deuterated species may split signals (e.g., ethyl group quartets), requiring slow-exchange regime analysis .
- DFT calculations : Model rotational barriers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare theoretical chemical shifts with experimental data to assign stereodynamic effects .
- Cross-validation : Use ¹³C-DEPT NMR to confirm assignments and rule out scalar coupling artifacts .
Q. What computational modeling approaches best predict the isotopic effects of deuterium substitution on the compound's reactivity in SNAr reactions?
- Methodological Answer :
- Transition state analysis : Perform QM/MM simulations (e.g., with GAMESS) to compare activation energies for protiated vs. deuterated amines. Focus on C-D bond elongation in the rate-determining step .
- Isotope effect tables :
| Reaction Step | k_H/k_D (Observed) | Theoretical (BEBOVIB-IV) |
|---|---|---|
| Nitro group reduction | 3.2 ± 0.1 | 3.1 |
| Ether cleavage | 1.1 ± 0.05 | 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
